molecular formula C22H18O4 B4646904 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate

4-benzoylbenzyl 2-hydroxy-3-methylbenzoate

Cat. No. B4646904
M. Wt: 346.4 g/mol
InChI Key: SZGYXZDWVFDMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl 2-hydroxy-3-methylbenzoate, also known as BBHMB, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of organic compounds known as benzoates and is used in the synthesis of various pharmaceuticals. BBHMB has shown promising results in scientific research, making it a popular subject of investigation.

Mechanism of Action

4-benzoylbenzyl 2-hydroxy-3-methylbenzoate works by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also disrupts the cell cycle and induces apoptosis, or programmed cell death, in cancer cells. 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been shown to have a high affinity for DNA, which may contribute to its anti-cancer properties. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has also been found to induce apoptosis in cancer cells and to have neuroprotective effects. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in lab experiments is that it has been extensively studied and has a well-documented mechanism of action. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have a wide range of biological activities, making it a versatile tool for researchers. However, one limitation of using 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate. One area of interest is the development of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate-based therapies for the treatment of cancer and other diseases. Additionally, researchers may investigate the use of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate as a photosensitizer in photodynamic therapy. Further studies may also be conducted to better understand the mechanism of action of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate and to identify new targets for its use. Finally, researchers may investigate the potential use of 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate drugs that kill cancer cells. Additionally, 4-benzoylbenzyl 2-hydroxy-3-methylbenzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-hydroxy-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-15-6-5-9-19(20(15)23)22(25)26-14-16-10-12-18(13-11-16)21(24)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGYXZDWVFDMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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